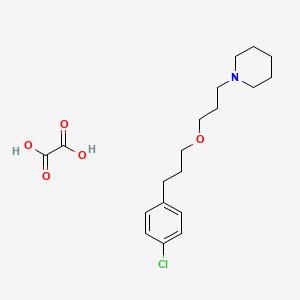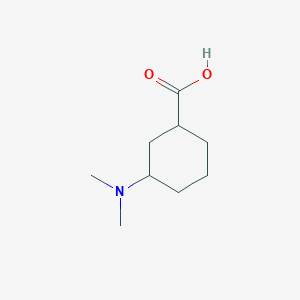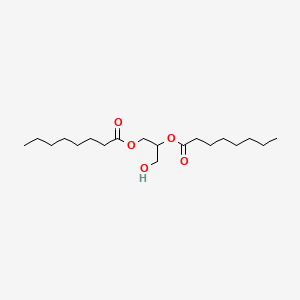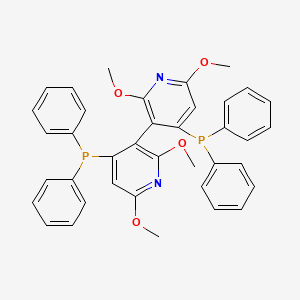
p-Phos, (S)-
Übersicht
Beschreibung
p-Phos, (S)-, also known as (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is a chiral diphosphine ligand. It is widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. The compound is known for its high enantioselectivity and efficiency in various catalytic processes, making it a valuable tool in organic synthesis.
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2-bis(diphenylphosphino)ethane (dppe), are known to act as symmetrical bidentate ligands in coordination chemistry .
Mode of Action
It can be inferred from similar compounds that it likely interacts with its targets through coordination chemistry, forming complexes with transition metals . These complexes can then participate in various chemical reactions, potentially altering the behavior of the target molecules.
Biochemical Pathways
Phosphorus, a component of the compound, is known to play a critical role in several biochemical pathways, including the pentose phosphate pathway (ppp) and the photosynthetic dark phase . In these pathways, phosphorus is involved in ATP synthesis, NADPH production, and is present in several key enzymes .
Pharmacokinetics
Lanthanum carbonate has low oral bioavailability (~0.001%), and the small absorbed fraction is excreted predominantly in bile, with less than 2% being eliminated by the kidneys . It’s important to note that the pharmacokinetics of p-Phos, (S)-, may differ significantly from those of lanthanum carbonate due to differences in chemical structure and properties.
Result of Action
Similar compounds have been used in transition-metal-catalyzed asymmetric reactions, including hydrogenation, hydrosilylation, and c-c bond formation . These reactions can result in the formation of new molecules with specific stereochemistry, which can have significant effects at the molecular and cellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Phos, (S)-, typically involves the following steps:
Preparation of the Binaphthyl Backbone: The synthesis begins with the preparation of the binaphthyl backbone through a coupling reaction. This can be achieved using Ullmann coupling or other similar methods.
Phosphination: The next step involves the introduction of diphenylphosphino groups to the binaphthyl backbone. This is usually done through a reaction with chlorodiphenylphosphine in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired chiral diphosphine ligand.
Industrial Production Methods
In industrial settings, the production of p-Phos, (S)-, follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of the binaphthyl backbone and chlorodiphenylphosphine are prepared.
Scale-Up of Phosphination Reaction: The phosphination reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain high yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure consistency and high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
p-Phos, (S)-, undergoes various types of reactions, including:
Hydrogenation: It is commonly used in the hydrogenation of alkenes and ketones, where it facilitates the addition of hydrogen to the substrate.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond to an unsaturated substrate, such as an alkene or alkyne.
Carbon-Carbon Bond Formation:
p-Phos, (S)-, is also used in reactions that form carbon-carbon bonds, such as cross-coupling reactions.Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and a transition metal catalyst such as rhodium or ruthenium. The reaction is typically carried out under mild conditions with low catalyst loading.
Hydrosilylation: Reagents include silanes and a transition metal catalyst, often iridium or rhodium. The reaction conditions are usually mild, with the reaction proceeding at room temperature or slightly elevated temperatures.
Carbon-Carbon Bond Formation: Reagents include organometallic compounds and a transition metal catalyst. The reaction conditions vary depending on the specific cross-coupling reaction being performed.
Major Products Formed
The major products formed from these reactions include:
Hydrogenation: Saturated hydrocarbons or alcohols, depending on the substrate.
Hydrosilylation: Organosilicon compounds.
Carbon-Carbon Bond Formation: Various organic compounds with new carbon-carbon bonds, such as biaryls or alkenes.
Wissenschaftliche Forschungsanwendungen
p-Phos, (S)-, has a wide range of scientific research applications, including:
Chemistry: It is extensively used in asymmetric catalysis for the synthesis of chiral compounds. Its high enantioselectivity makes it a valuable ligand in the preparation of pharmaceuticals and fine chemicals.
Biology: In biological research, p-Phos, (S)-, is used in the synthesis of chiral molecules that can act as probes or inhibitors in biochemical studies.
Medicine: The compound is used in the synthesis of chiral drugs and active pharmaceutical ingredients. Its ability to produce enantiomerically pure compounds is crucial in drug development.
Industry: In industrial applications, p-Phos, (S)-, is used in the large-scale production of chiral intermediates and fine chemicals. Its efficiency and selectivity make it a preferred choice for catalytic processes.
Vergleich Mit ähnlichen Verbindungen
p-Phos, (S)-, is compared with other similar chiral diphosphine ligands, such as:
BINAP: BINAP is another widely used chiral diphosphine ligand. While both p-Phos, (S)-, and BINAP are effective in asymmetric catalysis, p-Phos, (S)-, often exhibits higher enantioselectivity and efficiency in certain reactions.
BIPHEMP: BIPHEMP is known for its high enantioselectivity in hydrogenation reactions. p-Phos, (S)-, offers a broader substrate scope and faster reaction rates.
MeO-BIPHEP: MeO-BIPHEP is another chiral diphosphine ligand with high enantioselectivity. p-Phos, (S)-, distinguishes itself with its air stability and low catalyst loading requirements.
Eigenschaften
IUPAC Name |
[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSBBLJKXSBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221012-82-4, 362524-23-0 | |
| Record name | p-Phos, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phos, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-PHOS, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-PHOS, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)





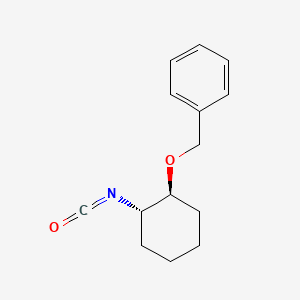
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)
